Lipophilicity – Predicted Log P vs. 4,5-Dichloro-N-Octyl Isothiazol-3-One (DCOIT)
The target compound’s predicted Log P (3.29, ChemSpider/ACD Labs) positions it approximately 0.8–1.2 log units lower than DCOIT (Log P ≈ 4.1–4.5). This difference stems from replacing the flexible n‑octyl chain with a rigid 2,6‑dimethylphenyl ring, yielding a compound that is less hydrophobic than DCOIT but more lipophilic than N‑methyl or N‑aryl isothiazolones .
| Evidence Dimension | Predicted octanol‑water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Log P = 3.29 (ChemSpider, ACD/Labs) |
| Comparator Or Baseline | 4,5‑Dichloro‑N‑octylisothiazol‑3‑one (DCOIT): Log P ≈ 4.1–4.5 (literature consensus) |
| Quantified Difference | ΔLog P ≈ –0.8 to –1.2 (target lower) |
| Conditions | Predicted values; no experimental shake‑flask data available for the target compound. |
Why This Matters
Lower Log P reduces non‑specific membrane partitioning relative to DCOIT, potentially improving selectivity in enzyme‑inhibition assays while retaining sufficient permeability for cellular uptake.
